Epacadostat (INCB024360; CAS 1204669-58-8) is a highly potent, orally bioavailable, and reversible competitive inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). Structurally characterized by a unique combination of hydroxyamidine, furazan, bromide, and sulfamide moieties, it achieves excellent cell permeability and systemic exposure through extensive intramolecular hydrogen bonding[1]. In procurement and laboratory settings, Epacadostat serves as the benchmark standard for studying tryptophan catabolism and tumor immune evasion, offering precise, nanomolar-level modulation of the kynurenine pathway without the off-target metabolic effects associated with earlier-generation tryptophan mimetics [2].
Generic substitution in IDO1 inhibition assays frequently fails due to profound mechanistic and selectivity differences among compound classes. Substituting Epacadostat with Indoximod (1-D-MT) introduces a micromolar-potency tryptophan mimetic that acts indirectly via mTORC1 rather than directly inhibiting the IDO1 enzyme [1]. Conversely, utilizing Navoximod (NLG-919) confounds data due to its dual inhibition of both IDO1 and TDO (tryptophan 2,3-dioxygenase), making it impossible to isolate IDO1-specific immune evasion mechanisms [2]. Furthermore, replacing Epacadostat with Linrodostat (BMS-986205) shifts the assay from reversible heme-binding inhibition to irreversible apo-enzyme binding, fundamentally altering enzyme kinetics and preventing accurate washout experiments[1].
Epacadostat demonstrates a cellular IC50 of approximately 10 nM for IDO1, with >1,000-fold selectivity over related dioxygenases such as IDO2 and TDO [1]. In contrast, Indoximod exhibits a much weaker IC50 of ~7.7 μM, while Navoximod provides only a 20-fold selectivity margin against TDO (EC50 = 1.5 μM) [2].
| Evidence Dimension | Cellular IC50 and TDO Selectivity |
| Target Compound Data | IC50 ~10 nM; >1000-fold selectivity over TDO |
| Comparator Or Baseline | Indoximod (IC50 ~7.7 μM) / Navoximod (20-fold selectivity) |
| Quantified Difference | >700x higher potency than Indoximod; >50x greater TDO selectivity than Navoximod |
| Conditions | Cellular assays (HeLa / IFN-γ stimulated) |
Procurement of Epacadostat ensures target-specific modulation, preventing experimental confounding from TDO-mediated systemic tryptophan regulation.
Epacadostat functions as a reversible, competitive inhibitor that directly occupies the binding site of the heme cofactor in the IDO1 holoenzyme [1]. This contrasts sharply with Linrodostat (BMS-986205), which acts as an irreversible inhibitor targeting the apo-IDO1 state[1].
| Evidence Dimension | Binding mechanism and reversibility |
| Target Compound Data | Reversible competitive binding to heme-IDO1 |
| Comparator Or Baseline | Linrodostat (Irreversible binding to apo-IDO1) |
| Quantified Difference | Binary mechanistic shift (Reversible vs. Irreversible) |
| Conditions | Recombinant IDO1 enzymatic kinetic assays |
Reversible inhibition is critical for researchers conducting dynamic dose-response modeling, washout assays, and transient immune-modulation studies.
The sulfamide moiety of Epacadostat confers a highly favorable in vitro glucuronidation clearance rate of 0.2 L/h/kg, significantly outperforming earlier sulfonamide analogs [1]. This low clearance translates to sustained in vivo exposure, allowing a 50 mg/kg oral dose to effectively reduce plasma kynurenine to basal levels (~400 nM) in wild-type mice [1].
| Evidence Dimension | In vitro glucuronidation clearance |
| Target Compound Data | 0.2 L/h/kg (Epacadostat, sulfamide) |
| Comparator Or Baseline | Sulfonamide analogs (0.4 L/h/kg or higher) |
| Quantified Difference | 50% reduction in clearance rate |
| Conditions | In vitro metabolic assays and murine PK/PD models |
Superior metabolic stability and oral bioavailability make Epacadostat the optimal choice for long-term in vivo syngeneic tumor models requiring consistent systemic exposure.
Utilizing its 10 nM cellular potency and >1,000-fold selectivity to cleanly isolate IDO1-dependent suppression of T-cell and NK-cell proliferation without TDO interference, making it superior to dual inhibitors like Navoximod [1].
Leveraging its low glucuronidation clearance (0.2 L/h/kg) and high oral bioavailability to maintain sustained kynurenine pathway suppression in immunocompetent murine models, avoiding the rapid clearance seen in earlier-generation compounds [2].
Employing its reversible, heme-binding mechanism as a benchmark comparator against irreversible apo-enzyme inhibitors (like Linrodostat) in dynamic washout and binding assays [3].